2,3-dimethyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
2,3-dimethyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.08849790 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Reactions : A study by Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which include thiazolo[3,2-a]pyrimidines. They explored methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).
- Functionalized Thiazoles and Pyrimidines : Peterlin-Mašič et al. (2000) synthesized derivatives of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine, exploring primary and secondary amide derivatives. This study provides insights into the chemical versatility of thiazolo[3,2-a]pyrimidines (Peterlin-Mašič et al., 2000).
Biological Activities and Applications
- Anti-Tuberculosis Activity : Moraski et al. (2011) synthesized a series of imidazo[1,2-a]pyrimidine-3-carboxamides, demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains. This highlights the potential of these compounds in developing new anti-tuberculosis agents (Moraski et al., 2011).
- Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them as potential anticancer and anti-5-lipoxygenase agents. This underscores the potential medical applications of thiazolo[3,2-a]pyrimidines in cancer and inflammation treatment (Rahmouni et al., 2016).
- Anti-Inflammatory Activities : A study by Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities, finding several compounds with moderate activity, comparable to indomethacin (Tozkoparan et al., 1999).
Structural and Conformational Studies
- Supramolecular Aggregation : Nagarajaiah and Begum (2014) studied the structural modifications in thiazolo[3,2-a]pyrimidines, providing insights into their conformational features and how different substituents affect intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
2,3-dimethyl-N-(2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-6-4-5-7-13(9)18-14(20)12-8-17-16-19(15(12)21)10(2)11(3)22-16/h4-8H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTKITDELQLXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=C(S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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